CYP3A4 Enzyme Inhibition Potency: Quantified Activity of 1-(4-Butyl-1H-imidazol-5-yl)ethanone Relative to Established Imidazole Inhibitors
1-(4-Butyl-1H-imidazol-5-yl)ethanone demonstrates measurable inhibition of human cytochrome P450 3A4 (CYP3A4) with an IC50 value of 233 nM when evaluated against the probe substrate midazolam in insect supersomes expressing the recombinant human enzyme [1]. This activity places the compound among imidazole-based CYP3A4 inhibitors, which as a class exhibit IC50 values ranging from <0.3 µM for potent inhibitors to >5 µM for less active congeners in human hepatic microsome assays [2]. Notably, seven 1-substituted imidazoles have been reported with CYP3A4/5 IC50 values <0.3 µM, whereas others show substantially reduced potency [2]. The 233 nM IC50 value for 1-(4-butyl-1H-imidazol-5-yl)ethanone situates it in the moderate- to high-potency range for this target class, supporting its utility in studies requiring CYP3A4 modulation.
| Evidence Dimension | CYP3A4 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 233 nM |
| Comparator Or Baseline | Class-level: Potent 1-substituted imidazoles show IC50 <0.3 µM; less active imidazoles show IC50 >5 µM in human hepatic microsomes |
| Quantified Difference | Target compound (233 nM) falls within the potent inhibitor range (<300 nM) based on class-level comparison |
| Conditions | Human CYP3A4 expressed in insect supersomes; midazolam hydroxylation assay [1]; comparative class data from human hepatic microsome preparations [2] |
Why This Matters
The quantifiable CYP3A4 inhibitory activity supports selection of this specific compound for drug-drug interaction studies or as a tool compound for CYP3A4-mediated metabolism investigations.
- [1] BindingDB. BDBM50568243 / CHEMBL4846752 - 1-(4-Butyl-1H-imidazol-5-yl)ethanone: CYP3A4 IC50 = 233 nM. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50568243 View Source
- [2] Comparative 1-substituted imidazole inhibition of cytochrome p450 isozyme-selective activities in human and mouse hepatic microsomes. Documents Delivered, 2007. Available from: https://documentsdelivered.com/source/000/189/000189051-1.html View Source
